molecular formula C3H4ClN3 B1588033 1-Chloromethyl-1H-1,2,4-triazole CAS No. 84387-62-2

1-Chloromethyl-1H-1,2,4-triazole

Cat. No. B1588033
CAS RN: 84387-62-2
M. Wt: 117.54 g/mol
InChI Key: PXNMFQMREJNQQT-UHFFFAOYSA-N
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Description

1-Chloromethyl-1H-1,2,4-triazole (CMCT) is an organic compound belonging to the class of triazoles. It is a nitrogen-containing heterocyclic compound that is widely used as a research tool in organic chemistry and biochemistry. CMCT is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. It has been extensively studied for its potential applications in drug discovery and development, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Pesticide Intermediate Synthesis

1-Chloromethyl-1H-1,2,4-triazole has been identified as a significant intermediate in the preparation of pesticides. The synthesis process involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde and subsequent reaction with thioyl chloride, resulting in the formation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt. This method demonstrates a high yield over 92.3% and utilizes chloroform as a solvent for better reaction control and reduced waste of thioyl chloride (Z. Ying, 2004).

Energetic Salt Synthesis

Research also highlights the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. The salts exhibit good thermal stability and relatively high density, making them suitable for various applications. This study involved a series of synthetic steps, including reactions with different silver salts and protonation processes, emphasizing the versatile nature of 1-Chloromethyl-1H-1,2,4-triazole in synthesizing complex chemical structures (Ruihu Wang et al., 2007).

Intermolecular Interaction Studies

1-Chloromethyl-1H-1,2,4-triazole derivatives are used in studies exploring intermolecular interactions, such as lp⋯π interactions. These studies involve the synthesis and characterization of biologically active triazole derivatives, contributing to a deeper understanding of molecular interactions and their implications in various fields, including pharmaceuticals and materials science (R. Shukla et al., 2014).

Proton-Conducting Electrolytes

Another significant application is in the field of proton-conducting electrolytes. 1H-1,2,4-Triazole, including its derivatives, has been found to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These materials demonstrate excellent electrochemical stability, making them promising for fuel cell applications (Siwen Li et al., 2005).

properties

IUPAC Name

1-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMFQMREJNQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395823
Record name 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-1H-1,2,4-triazole

CAS RN

84387-62-2
Record name 1-(Chloromethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84387-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-chloromethyl-1H-1,2,4-triazole useful in the synthesis of energetic materials?

A1: 1-Chloromethyl-1H-1,2,4-triazole serves as a versatile starting material for creating a variety of energetic salts. [] Its chloromethyl group (-CH2Cl) readily undergoes nucleophilic substitution reactions with various nitrogen-containing heterocycles like imidazole and triazole derivatives. This allows for the introduction of diverse cationic moieties into the structure. [] Subsequent reactions, such as metathesis with silver salts or protonation, further expand the possibilities for designing energetic salts with tailored properties. []

Q2: How do the properties of the final energetic salts relate to the structure of the starting 1-chloromethyl-1H-1,2,4-triazole derivative?

A2: The research demonstrates that modifying the substituents on the triazole ring of the 1-chloromethyl-1H-1,2,4-triazole derivative directly influences the properties of the final energetic salts. [] For instance, incorporating different nitrogen-containing heterocycles during the nucleophilic substitution step leads to variations in thermal stability and density, crucial parameters for energetic materials. [] Further investigations into structure-property relationships are essential for optimizing the desired characteristics of these energetic salts.

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